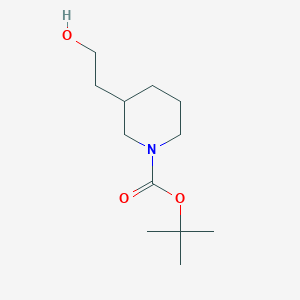

Tert-Butyl-3-(2-Hydroxyethyl)piperidin-1-carboxylat

Übersicht

Beschreibung

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C12H23NO3 . It is used as a reactant for the synthesis of vasopressin1b receptor antagonists, CXCR4 antagonists as anti-HIV agents, and coumarin-based inhibitors of inducible nitric oxide synthase .

Molecular Structure Analysis

The molecular structure of Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is characterized by a piperidine ring which bears a carboxylic acid group . The compound belongs to the class of organic compounds known as piperidinecarboxylic acids .Physical And Chemical Properties Analysis

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is a liquid at room temperature . It has a molecular weight of 229.32 . Further physical and chemical properties are not specified in the sources retrieved.Wissenschaftliche Forschungsanwendungen

Synthese von Arzneimitteln und pharmazeutische Anwendungen

Tert-Butyl-3-(2-Hydroxyethyl)piperidin-1-carboxylat: ist ein wertvolles Zwischenprodukt bei der Synthese verschiedener pharmazeutischer Verbindungen. Sein Piperidin-Kern ist ein häufiges Motiv in vielen Arzneimitteln und trägt zu einer Vielzahl pharmakologischer Aktivitäten bei . Die Struktur der Verbindung ermöglicht die Einführung verschiedener funktioneller Gruppen, wodurch sie vielseitig für die Herstellung neuartiger therapeutischer Wirkstoffe einsetzbar ist.

PROTAC-Entwicklung

Die Verbindung dient als semiflexibler Linker bei der Entwicklung von PROTACs (Proteolysis Targeting Chimeras), bei denen es sich um Moleküle handelt, die so konzipiert sind, dass sie den Abbau spezifischer Proteine für therapeutische Zwecke induzieren . Seine strukturelle Flexibilität und funktionellen Gruppen erleichtern die Bildung des notwendigen ternären Komplexes zwischen dem Zielprotein, dem PROTAC-Molekül und der E3-Ubiquitin-Ligase.

Alzheimer-Krankheitsforschung

Im Kontext der Alzheimer-Krankheit haben sich Piperidin-Derivate wie 1-N-Boc-Piperidin-3-ethanol in multi-target Ansätzen zur Behandlung als vielversprechend erwiesen. Diese Derivate können Anti-Aggregations- und Antioxidans-Effekte zeigen, die für die Bewältigung des Fortschreitens der Krankheit vorteilhaft sind .

Krebsforschungen

Piperidin-Derivate, einschließlich 1-N-Boc-Piperidin-3-ethanol, werden auf ihre krebshemmenden Eigenschaften untersucht. Es wurde festgestellt, dass sie eine Aktivität gegen verschiedene Krebszelllinien zeigen, was eine Grundlage für die Entwicklung neuer Krebsmedikamente bietet .

Enzymatische Auflösung und Synthese von Alkaloiden

Diese Verbindung wurde im enzymatischen Auflösungsprozess eingesetzt, was ihre Fähigkeit demonstrierte, zwischen Stereozentren zu unterscheiden. Diese Eigenschaft ist besonders nützlich bei der Synthese von Piperidin-Alkaloiden, einer Klasse von Verbindungen mit signifikanter biologischer Aktivität.

Gezielter Proteinabbau

This compound: wird zur Synthese von Molekülen verwendet, die Zielproteine selektiv abbauen können. Dieser Ansatz gewinnt in der Arzneimittelentwicklung an Bedeutung, da er die direkte Modulation des Proteinspiegels in Zellen ermöglicht .

Safety and Hazards

Wirkmechanismus

Target of Action

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate, also known as 1-N-Boc-piperidine-3-ethanol, is a derivative of piperidine . Piperidine derivatives are present in more than twenty classes of pharmaceuticals and are used as building blocks in the synthesis of various organic compounds . .

Mode of Action

Piperidine derivatives are known to interact with various biological targets due to the conformational flexibility of the piperidine ring and the polar nitrogen atoms in the ring . This allows for favorable interactions with macromolecules .

Biochemical Pathways

Piperidine derivatives are known to be involved in a wide range of biological activities . They serve as useful building blocks in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .

Pharmacokinetics

The physicochemical properties of the compound, such as its lipophilicity and water solubility, can influence its pharmacokinetic profile .

Result of Action

Piperidine derivatives have been reported to exhibit a wide range of biological activities, including anticancer, antimicrobial, analgesic, anti-inflammatory, and antipsychotic effects .

Biochemische Analyse

Biochemical Properties

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is used as a semi-flexible linker in the development of PROTACs (proteolysis-targeting chimeras) for targeted protein degradation . This compound’s interaction with enzymes and proteins facilitates the formation of ternary complexes, optimizing drug-like properties and enhancing the degradation of target proteins.

Cellular Effects

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate influences various types of cells and cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound’s role as a linker in PROTACs allows it to target specific proteins for degradation, thereby influencing cellular processes such as protein turnover and signal transduction . This targeted degradation can lead to changes in gene expression and alterations in cellular metabolism.

Molecular Mechanism

The molecular mechanism of action of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate involves its binding interactions with biomolecules. As a linker in PROTACs, it facilitates the recruitment of E3 ubiquitin ligases to target proteins, leading to their ubiquitination and subsequent degradation by the proteasome . This process involves enzyme activation and changes in gene expression, ultimately resulting in the degradation of specific proteins and modulation of cellular pathways.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific storage conditions (sealed in dry, 2-8°C) and maintains its activity over time . Prolonged exposure to certain conditions may lead to degradation and reduced efficacy.

Dosage Effects in Animal Models

The effects of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate vary with different dosages in animal models. At lower doses, the compound effectively targets specific proteins for degradation without causing significant adverse effects . At higher doses, toxic or adverse effects may be observed, including potential off-target effects and toxicity. It is essential to determine the optimal dosage to achieve the desired therapeutic effects while minimizing toxicity.

Metabolic Pathways

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . The compound’s role in targeted protein degradation also influences metabolic flux and metabolite levels, as the degradation of specific proteins can alter cellular metabolism and biochemical pathways.

Transport and Distribution

The transport and distribution of tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding the transport mechanisms is crucial for optimizing the compound’s efficacy and minimizing potential side effects.

Subcellular Localization

Tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is essential for its role in targeted protein degradation and the modulation of cellular pathways.

Eigenschaften

IUPAC Name |

tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO3/c1-12(2,3)16-11(15)13-7-4-5-10(9-13)6-8-14/h10,14H,4-9H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXABICKZWDHPIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)CCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40439633 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146667-84-7 | |

| Record name | tert-Butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40439633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | tert-butyl 3-(2-hydroxyethyl)piperidine-1-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

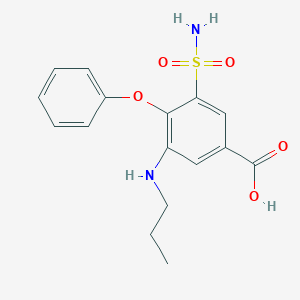

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(3Ar,6R)-2-[(3S)-1-azabicyclo[2.2.2]octan-3-yl]-6-hydroxy-3a,4,5,6-tetrahydro-3H-benzo[de]isoquinolin-1-one](/img/structure/B124602.png)